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In Silico Modeling of H-Met-Lys-OH Interactions: A Technical Guide

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Compound of Interest		
Compound Name:	H-Met-Lys-OH	
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Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the tripeptide **H-Met-Lys-OH** and its interactions with protein targets. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental physicochemical properties of **H-Met-Lys-OH**, detailed protocols for computational modeling techniques, and a hypothetical case study involving its interaction with the C2 domain of Protein Kinase C (PKC). The guide emphasizes a structured approach to molecular dynamics simulations and docking studies, supported by data presentation standards and mandatory visualizations to facilitate understanding and replication of the described methodologies.

Introduction

The tripeptide **H-Met-Lys-OH**, composed of methionine, lysine, and a hydroxylated C-terminus, represents a small but biologically relevant molecule. Such peptides can be instrumental in understanding fundamental protein-peptide interactions and can serve as scaffolds in rational drug design[1]. The presence of a flexible methionine residue, a positively charged lysine, and polar termini suggests a capacity for diverse molecular interactions. In silico modeling offers a powerful and cost-effective avenue to explore these interactions at an atomic level, providing insights that can guide further experimental validation.

This guide will systematically walk through the process of setting up, performing, and analyzing the interactions of **H-Met-Lys-OH** using common computational chemistry tools.



Physicochemical Properties of H-Met-Lys-OH

A thorough understanding of the physicochemical properties of **H-Met-Lys-OH** is paramount for accurate in silico modeling. These properties dictate the peptide's behavior in a physiological environment and its potential interaction modes.

Structural and Chemical Data

The fundamental properties of **H-Met-Lys-OH** are summarized in the table below.

Property	Value	Source
Molecular Formula	C11H23N3O3S	Chemicalize
Molecular Weight	277.39 g/mol	Chemicalize
Canonical SMILES	CSCCC(C(=O)NC(CCCCN)C(=O)O)N	PubChem
IUPAC Name	(2S)-6-amino-2-[[(2S)-2-amino-4- (methylthio)butanoyl]amino]he xanoic acid	PubChem

Protonation State and pKa Values

The charge state of **H-Met-Lys-OH** at a given pH is critical for modeling electrostatic interactions. The protonation state is determined by the pKa values of its ionizable groups: the N-terminal α -amino group, the C-terminal carboxylic acid group, and the side chain of lysine.

Ionizable Group	Estimated pKa	Expected Charge at pH 7.4
N-terminal α-amino group	~8.0 - 9.1[2]	+1
C-terminal carboxylic acid	~2.0 - 3.0	-1
Lysine (ε-amino) side chain	~10.5[3]	+1
Net Charge at pH 7.4	+1	



Based on these pKa values, at physiological pH (~7.4), the N-terminus and the lysine side chain of **H-Met-Lys-OH** will be protonated, while the C-terminus will be deprotonated. This results in a net positive charge, which is a key determinant of its potential interaction partners, likely favoring proteins with negatively charged binding pockets.

In Silico Modeling Workflow

A general workflow for the in silico modeling of **H-Met-Lys-OH** interactions is depicted below. This workflow provides a logical progression from initial setup to detailed analysis.



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Figure 1: General workflow for in silico modeling of **H-Met-Lys-OH** interactions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These protocols are intended to be adaptable to specific research questions and computational resources.

Ligand and Receptor Preparation

Objective: To generate high-quality 3D structures of **H-Met-Lys-OH** and the target receptor suitable for simulation.

Methodology:



- Ligand Structure Generation:
 - Use a molecule builder such as Avogadro or the builder function in molecular modeling suites (e.g., Maestro, MOE) to construct the H-Met-Lys-OH tripeptide.
 - Ensure correct stereochemistry (L-amino acids).
 - Perform an initial energy minimization of the peptide using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
 - Assign protonation states consistent with the target pH (e.g., pH 7.4) using tools like PROPKA or H++.
- Receptor Structure Selection and Preparation:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this
 hypothetical study, we select the C2 domain of Protein Kinase C beta (PDB ID: 1A25).
 - Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the simulation.
 - Inspect the protein structure for missing residues or atoms and use tools like Modeller or the protein preparation wizard in Schrödinger Maestro to build and refine these regions.
 - Assign protonation states to the protein residues appropriate for the simulation pH.
 - Perform a constrained energy minimization of the protein to relieve any steric clashes while preserving the overall fold.

Molecular Docking

Objective: To predict the preferred binding orientation of **H-Met-Lys-OH** within the binding site of the target receptor.

Methodology:

Grid Generation:



- Define the binding site on the receptor. This can be based on known ligand binding sites, catalytic residues, or predicted binding pockets from tools like SiteMap or CASTp. For the PKC C2 domain, the binding site for negatively charged lipids can be targeted.
- Generate a docking grid or box that encompasses the defined binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.
- Docking Simulation:
 - Use a docking program such as AutoDock Vina, Glide, or GOLD.
 - Set the ligand (H-Met-Lys-OH) as flexible to allow for conformational sampling.
 - Perform the docking run. The number of generated poses can be specified (e.g., 10-20).
- Pose Analysis:
 - Analyze the resulting docking poses based on their predicted binding affinity (docking score).
 - Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts).
 - Select the most promising pose(s) for further analysis with molecular dynamics simulations.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the **H-Met-Lys-OH**-protein complex in a solvated environment to assess its stability and characterize the interactions over time.

Methodology (using GROMACS):

- System Setup:
 - Combine the coordinates of the selected docked pose (receptor + ligand) into a single file.



- Choose a suitable force field for the simulation. For peptides and proteins, AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m) are widely used. Ligand parameters can be generated using tools like Antechamber or CGenFF.
- Define a simulation box (e.g., cubic or dodecahedron) and solvate the system with a chosen water model (e.g., TIP3P or SPC/E).
- Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

Energy Minimization:

 Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

· Equilibration:

- Perform a two-phase equilibration. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K).
- Second, a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the desired pressure (e.g., 1 bar). Positional restraints on the protein and ligand backbone atoms are typically applied and gradually released during equilibration.

Production MD:

 Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

Trajectory Analysis

Objective: To analyze the MD trajectory to understand the stability of the complex and the nature of the interactions.

Methodology:



- Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial structure to assess the overall stability of the simulation and the complex.
- Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein and the ligand.
- Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between
 H-Met-Lys-OH and the protein throughout the simulation.
- Interaction Energy Analysis: Calculate the non-bonded interaction energies (electrostatic and van der Waals) between the ligand and the protein.
- Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

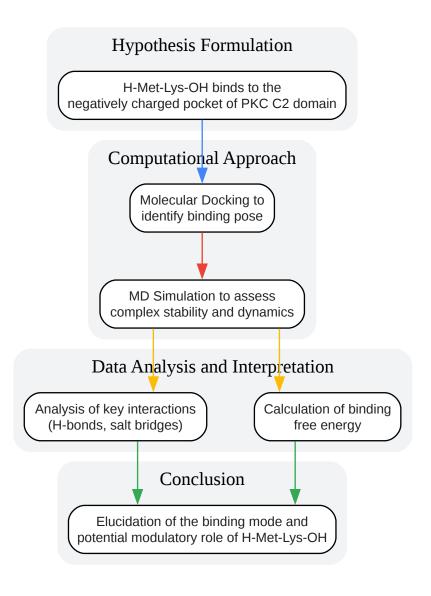
Hypothetical Case Study: H-Met-Lys-OH and the PKC C2 Domain

This section outlines a hypothetical study to illustrate the application of the described protocols. Protein Kinase C (PKC) is a family of enzymes involved in signal transduction, and their C2 domains are known to bind to negatively charged phospholipids in a Ca²⁺-dependent manner, often involving interactions with basic residues like lysine[4][5][6][7][8]. The positively charged **H-Met-Lys-OH** could potentially interact with the anionic binding sites on the C2 domain.

Rationale and Hypothesis

The hypothesis is that the positively charged **H-Met-Lys-OH** can form stable electrostatic interactions with the negatively charged residues in the Ca²⁺-binding region of the PKC C2 domain, potentially modulating its interaction with membranes. The logical flow of this investigation is presented below.





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Figure 2: Logical flow for the hypothetical case study of H-Met-Lys-OH and PKC C2 domain.

Expected Outcomes and Data Presentation

The results of this hypothetical study would be presented in a series of tables and figures.

Table of Docking Results:



Pose	Docking Score (kcal/mol)	Key Interacting Residues	Hydrogen Bonds
1	-8.5	Asp187, Asp246, Glu250	3
2	-8.2	Asp187, Ser190	2

Table of MD Simulation Stability Metrics:

Metric	Average Value	Standard Deviation
Protein Backbone RMSD (Å)	1.5	0.2
Ligand Heavy Atom RMSD (Å)	0.8	0.3
Binding Free Energy (kcal/mol)	-15.7	2.1

These quantitative summaries, along with visualizations of the binding pose and plots of RMSD and RMSF over time, would provide a comprehensive picture of the **H-Met-Lys-OH** interaction with the PKC C2 domain.

Conclusion

This technical guide has provided a detailed roadmap for the in silico modeling of **H-Met-Lys-OH** interactions. By following the outlined protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of this tripeptide. The hypothetical case study involving the PKC C2 domain illustrates how these computational techniques can be applied to generate and test specific hypotheses about peptide-protein interactions. While in silico studies are a powerful tool, it is crucial to remember that their findings should ideally be validated through experimental methods to confirm their biological relevance.



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